molecular formula C29H24BrNO5S B13379828 Ethyl 5-[2-(benzyloxy)-5-bromobenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 5-[2-(benzyloxy)-5-bromobenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13379828
M. Wt: 578.5 g/mol
InChI Key: VNWTYFZAZVXZQL-HEVMCXDHSA-N
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Description

Ethyl 5-[2-(benzyloxy)-5-bromobenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a benzyloxy group, and a bromobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(benzyloxy)-5-bromobenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the benzyloxy and bromobenzylidene groups, and the final esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(benzyloxy)-5-bromobenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized thiophene compounds.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 5-[2-(benzyloxy)-5-bromobenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, could provide insights into new therapeutic targets.

Medicine

In medicine, this compound might be explored for its pharmacological properties. Studies could focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of Ethyl 5-[2-(benzyloxy)-5-bromobenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions could include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H24BrNO5S

Molecular Weight

578.5 g/mol

IUPAC Name

ethyl (5Z)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-4-hydroxy-2-(2-methylbenzoyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C29H24BrNO5S/c1-3-35-29(34)25-26(32)24(37-28(25)31-27(33)22-12-8-7-9-18(22)2)16-20-15-21(30)13-14-23(20)36-17-19-10-5-4-6-11-19/h4-16,32H,3,17H2,1-2H3/b24-16-,31-28?

InChI Key

VNWTYFZAZVXZQL-HEVMCXDHSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)/SC1=NC(=O)C4=CC=CC=C4C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)SC1=NC(=O)C4=CC=CC=C4C)O

Origin of Product

United States

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